molecular formula C22H20FN7O2S3 B2631012 N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide CAS No. 393839-66-2

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide

Cat. No. B2631012
CAS RN: 393839-66-2
M. Wt: 529.63
InChI Key: SKIZJVZTQQNBTQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule with several functional groups. It contains a 1,3,4-thiadiazol-2-yl group, which is a heterocyclic compound containing a five-membered ring with two nitrogen atoms, one sulfur atom, and two carbon atoms . The molecule also contains an ethylsulfanyl group, a fluorophenyl group, and a triazol-3-yl group .


Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple functional groups. The 1,3,4-thiadiazol-2-yl group, ethylsulfanyl group, fluorophenyl group, and triazol-3-yl group all contribute to the overall structure of the molecule .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been evaluated for their antioxidant and free radical scavenging, antimitotic activity by Allium cepa meristem root model and cytotoxicity activity against HEK 293 (human epidermal kidney cell line), BT474 (breast cancer cell line) and NCI-H226 (lung cancer cell line) by MTT assay .


Physical And Chemical Properties Analysis

The compound has a density of 1.6±0.1 g/cm^3, a molar refractivity of 81.6±0.4 cm^3, and a polar surface area of 134 Å^2 . It also has several freely rotating bonds, which can affect its physical and chemical properties .

Scientific Research Applications

Synthesis and Chemical Properties

The synthesis of derivatives of sulfonyl-substituted nitrogen-containing heterocyclic systems, including compounds structurally related to the specified chemical, has expanded the range of heterocyclic compounds with potential biological activities. Acylation of 5-ethylsulfanyl-1,3,4-thiadiazole-2-amine with heteryl-substituted acid chlorides has led to the formation of novel heterocyclic compounds, which structure contained two cycles of 1,3,4-thiadiazole. The purity and structure of these compounds have been confirmed through NMR spectroscopy, elemental analysis, and thin-layer chromatography, indicating a successful synthesis of complex heterocyclic systems with potential for further investigation in biological applications (Sych et al., 2019).

Biological Activity

The antimicrobial and antifungal actions of synthesized compounds related to the specified chemical have been a significant area of study. These compounds have demonstrated sensitivity to both Gram-positive and Gram-negative bacteria, along with exhibiting antifungal activity against Candida albicans. Among the substances tested, specific compounds have shown high antimicrobial activity, indicating their potential as candidates for further studies aimed at developing new antimicrobial agents (Sych et al., 2019).

properties

IUPAC Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN7O2S3/c1-2-33-22-29-27-20(35-22)25-18(31)13-34-21-28-26-17(30(21)16-10-8-15(23)9-11-16)12-24-19(32)14-6-4-3-5-7-14/h3-11H,2,12-13H2,1H3,(H,24,32)(H,25,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIZJVZTQQNBTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CNC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN7O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[[5-[2-[(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]benzamide

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